molecular formula C₇H₄D₅N₅ B1139880 9-Ethyl Adenine-d5 CAS No. 1246818-10-9

9-Ethyl Adenine-d5

Cat. No. B1139880
CAS RN: 1246818-10-9
M. Wt: 168.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl Adenine-d5 (9-EA-d5) is a synthetic nucleoside analog that has been used in multiple scientific research applications. It is a derivative of adenine, a purine base found in DNA and RNA. 9-EA-d5 is used in lab experiments to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-EA-d5 has been used in the development of novel therapeutics to treat a variety of diseases.

Scientific Research Applications

9-Ethyl Adenine-d5 has been used in a variety of scientific research applications. It has been used to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-Ethyl Adenine-d5 has been used in the development of novel therapeutics to treat a variety of diseases.

Mechanism of Action

The mechanism of action of 9-Ethyl Adenine-d5 is not fully understood. It is believed that 9-Ethyl Adenine-d5 interferes with the base pairing of DNA and RNA by altering the shape of the nucleic acid double helix. This can lead to changes in gene expression and cell function. In addition, 9-Ethyl Adenine-d5 can act as an inhibitor of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Ethyl Adenine-d5 are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 9-Ethyl Adenine-d5 has been shown to alter the shape of the nucleic acid double helix, which can lead to changes in gene expression and cell function.

Advantages and Limitations for Lab Experiments

The advantages of using 9-Ethyl Adenine-d5 in lab experiments include its low cost, ease of synthesis, and ability to modify nucleic acids. In addition, 9-Ethyl Adenine-d5 can be used to study the structure, function, and regulation of nucleic acids. The main limitation of using 9-Ethyl Adenine-d5 is its lack of specificity, as it can affect the activity of multiple enzymes and alter the shape of the nucleic acid double helix.

Future Directions

The future directions for 9-Ethyl Adenine-d5 include the development of novel therapeutics to treat a variety of diseases, further research into its mechanism of action, and the development of more specific and effective nucleic acid modifications. In addition, 9-Ethyl Adenine-d5 could be used in the development of new diagnostic tools and drug delivery systems. Finally, further research into the biochemical and physiological effects of 9-Ethyl Adenine-d5 could lead to new insights into the regulation of gene expression and cell function.

Synthesis Methods

9-Ethyl Adenine-d5 is synthesized by the condensation of ethyl acetate and adenine. This reaction is catalyzed by anhydrous hydrogen fluoride and the product is obtained in the form of a white crystalline powder. The reaction is typically carried out at room temperature and the product is purified by recrystallization from ethanol. The purity of the product is then verified by high-performance liquid chromatography (HPLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethyl Adenine-d5 involves several steps starting with commercially available starting materials. The key steps involve the protection of the amino group, alkylation of the protected adenine, and deprotection of the amino group to yield the final product.", "Starting Materials": [ "Adenine", "Ethyl iodide-d5", "Diisopropylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Chloroacetic acid", "Triethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Protection of the amino group using chloroacetic acid and triethylamine in methanol", "Step 2: Alkylation of the protected adenine with ethyl iodide-d5 in the presence of diisopropylamine", "Step 3: Deprotection of the amino group using hydrochloric acid and sodium bicarbonate", "Step 4: Purification of the crude product using column chromatography with silica gel", "Step 5: Final purification of the product using recrystallization from methanol" ] }

CAS RN

1246818-10-9

Product Name

9-Ethyl Adenine-d5

Molecular Formula

C₇H₄D₅N₅

Molecular Weight

168.21

synonyms

9-Ethyladenine-d5;  NSC 14580-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.